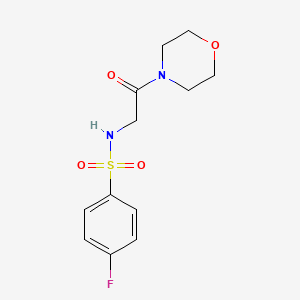
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a sulfonamide derivative that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different areas of research.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood. However, it has been suggested that 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in various tissues. 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to possess anti-bacterial activity by inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is also stable under various conditions and can be stored for long periods. However, 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide may have some toxicity concerns, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One potential area of research is the development of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another potential area of research is the investigation of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide as a potential therapeutic agent for the treatment of various diseases. Additionally, the development of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide-based fluorescent probes for the detection of metal ions in biological systems is an area of research that has significant potential.
Métodos De Síntesis
The synthesis of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been carried out using various methods, including the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-10-1-3-11(4-2-10)20(17,18)14-9-12(16)15-5-7-19-8-6-15/h1-4,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMQYFVAYPAKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
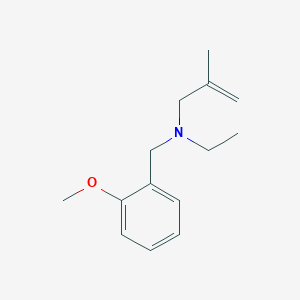
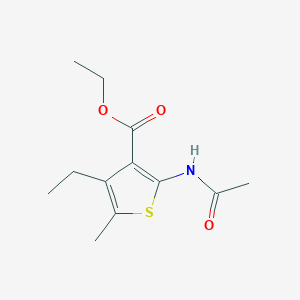
![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)
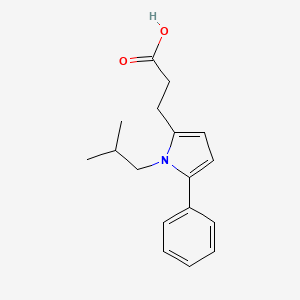
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
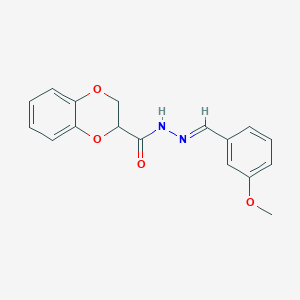
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)